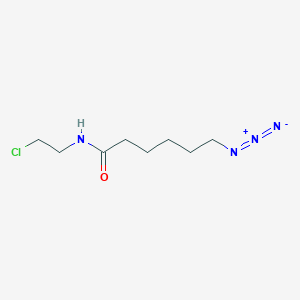

Hexanamide, 6-azido-N-(2-chloroethyl)-

Description

BenchChem offers high-quality Hexanamide, 6-azido-N-(2-chloroethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanamide, 6-azido-N-(2-chloroethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-azido-N-(2-chloroethyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN4O/c9-5-7-11-8(14)4-2-1-3-6-12-13-10/h1-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGOVVPDJJNXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NCCCl)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-azido-N-(2-chloroethyl)hexanamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 6-azido-N-(2-chloroethyl)hexanamide, a bifunctional chemical compound with potential applications in pharmaceutical and bioconjugation chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Data

| Property | Value |

| IUPAC Name | 6-azido-N-(2-chloroethyl)hexanamide |

| CAS Number | 1445799-87-0[1] |

| Molecular Formula | C8H15ClN4O[1] |

| Molecular Weight | 218.68 g/mol [1] |

Synthetic Pathway Overview

The synthesis of 6-azido-N-(2-chloroethyl)hexanamide can be achieved through a two-step process. The first step involves the nucleophilic substitution of a halogen in a hexanoic acid derivative with an azide group to form 6-azidohexanoic acid. The second step is the coupling of the resulting azido-functionalized carboxylic acid with 2-chloroethylamine to yield the final amide product.

Caption: Synthetic workflow for 6-azido-N-(2-chloroethyl)hexanamide.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of azido-functionalized compounds and N-(2-chloroethyl)amides[2][3][4].

Step 1: Synthesis of 6-Azidohexanoic Acid

Materials:

-

6-Bromohexanoic acid

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromohexanoic acid (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic layers and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-azidohexanoic acid as a crude product.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-azido-N-(2-chloroethyl)hexanamide

Materials:

-

6-Azidohexanoic acid

-

2-Chloroethylamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-azidohexanoic acid (1 equivalent) in anhydrous DCM.

-

Add the coupling reagent, DCC or EDC (1.1 equivalents), to the solution and stir for 10 minutes at 0°C.

-

In a separate flask, suspend 2-chloroethylamine hydrochloride (1.2 equivalents) in anhydrous DCM and add triethylamine or DIPEA (1.3 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes.

-

Add the neutralized 2-chloroethylamine solution to the activated 6-azidohexanoic acid solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

-

Wash the filtrate sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-azido-N-(2-chloroethyl)hexanamide.

Logical Relationships in the Synthesis

The synthesis of the target molecule relies on a logical sequence of chemical transformations. The introduction of the azide functionality is a prerequisite for the subsequent amide coupling, as the presence of a halogen on the hexanoic acid backbone could lead to unwanted side reactions during the amidation step. The use of a coupling reagent is essential for the efficient formation of the amide bond from the carboxylic acid and the amine.

Caption: Logical flow of the synthesis process.

References

- 1. Hexanamide, 6-azido-N-(2-chloroethyl)- | CAS#:1445799-87-0 | Chemsrc [chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DE102005061575A1 - Process for the preparation of optically active 3-azido-carboxylic acid derivatives and 3-amino-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

Hexanamide, 6-azido-N-(2-chloroethyl)-: A Hypothetical Mechanism of Action and Research Guide

Disclaimer: The compound "Hexanamide, 6-azido-N-(2-chloroethyl)-" is not found in publicly available scientific literature. This document presents a hypothetical mechanism of action based on the known functions of its chemical moieties. All data, experimental protocols, and pathways are illustrative and intended to serve as a research guide for investigating this or structurally similar novel compounds.

Executive Summary

Hexanamide, 6-azido-N-(2-chloroethyl)- is a novel chemical entity with potential as a targeted therapeutic agent. Its structure combines three key functional groups: an N-(2-chloroethyl) group, characteristic of nitrogen mustard alkylating agents; a 6-azido group, which can serve as a photoaffinity label or a handle for bioorthogonal "click" chemistry; and a hexanamide backbone, which may influence its pharmacokinetic properties. This whitepaper outlines a plausible mechanism of action centered on DNA alkylation, leading to cell cycle arrest and apoptosis. Furthermore, it details how the azido moiety can be exploited for target identification and validation, providing a comprehensive framework for future research and development.

Proposed Core Mechanism: DNA Alkylation

The primary cytotoxic action of Hexanamide, 6-azido-N-(2-chloroethyl)- is hypothesized to be mediated by the N-(2-chloroethyl) group, a classic feature of nitrogen mustards.[1][2] This moiety is known to induce covalent alkylation of DNA, a mechanism that is cell-cycle nonspecific and particularly effective against rapidly dividing cells, such as cancer cells.[3][4]

The proposed sequence of events is as follows:

-

Intracellular Activation: The tertiary amine of the N-(2-chloroethyl) group undergoes an intramolecular cyclization, forming a highly reactive aziridinium ion and releasing a chloride ion.

-

Nucleophilic Attack by DNA: This electrophilic aziridinium ion is a potent alkylating agent. It will readily react with nucleophilic sites on DNA bases.[3] The N7 atom of guanine is an especially vulnerable target for this reaction.[3][5]

-

DNA Damage: This initial monofunctional alkylation can lead to several downstream consequences:

-

DNA Strand Breakage: The alkylated base can destabilize the N-glycosidic bond, leading to depurination and subsequent cleavage of the DNA backbone by repair enzymes.[5]

-

Mispairing of Bases: The alkylated guanine may erroneously pair with thymine during DNA replication, leading to mutations if not corrected by cellular repair mechanisms.[5]

-

Cross-linking (Potential): While the molecule as named is monofunctional, dimerization or intracellular reactions could potentially lead to bifunctional alkylation, creating interstrand or intrastrand cross-links that are highly cytotoxic.[1][5]

-

-

Cellular Response: The accumulation of DNA damage triggers cellular surveillance mechanisms, such as the p53 tumor suppressor pathway. This can lead to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M phases, to allow time for DNA repair. If the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.[3][4]

This mechanism is consistent with the action of numerous clinically used alkylating agents in cancer chemotherapy.[1][6]

The Role of the Azido Group: Target Identification and Validation

The 6-azido group is a versatile chemical handle that does not directly contribute to cytotoxicity but is invaluable for elucidating the compound's interactions within the cell.[7][8] Two primary applications are proposed: photoaffinity labeling and click chemistry.

3.1 Photoaffinity Labeling (PAL)

Upon irradiation with UV light, the aryl azide group can be converted into a highly reactive nitrene intermediate.[9][10] This nitrene can then form a covalent bond with any nearby molecule, including binding proteins or enzymes.[9] This technique can be used to "trap" and identify the direct binding partners of the compound.

3.2 Bioorthogonal Click Chemistry

The azide group is a key component of the Nobel prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12][13] This allows for the specific and efficient attachment of a reporter molecule (e.g., a fluorophore or biotin) to the compound in situ.[][15] This is a powerful tool for visualizing the subcellular localization of the drug and for isolating and identifying its targets through affinity purification.[][16]

Visualizing the Mechanisms and Workflows

To clearly illustrate the proposed molecular pathways and experimental strategies, the following diagrams have been generated using the Graphviz DOT language.

Caption: Proposed mechanism of DNA alkylation by Hexanamide, 6-azido-N-(2-chloroethyl)-.

Caption: Experimental workflows for target identification using the azido moiety.

Quantitative Data (Hypothetical)

The following tables present hypothetical data that would be generated during the investigation of this compound.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 21.8 |

| HCT116 | Colon Carcinoma | 12.5 |

| NIH3T3 | Normal Fibroblast | 85.4 |

Table 2: Cell Cycle Analysis (HCT116 cells, 24h treatment)

| Concentration (µM) | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |

|---|---|---|---|

| 0 (Control) | 45.1 | 35.4 | 19.5 |

| 10 | 48.2 | 25.1 | 26.7 |

| 25 | 55.9 | 15.3 | 28.8 |

Experimental Protocols

6.1 Protocol for DNA Alkylation Assay (Comet Assay)

-

Cell Treatment: Plate HCT116 cells at 2 x 10^5 cells/well in a 6-well plate. After 24 hours, treat with 0, 10, 25, and 50 µM of Hexanamide, 6-azido-N-(2-chloroethyl)- for 4 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS (pH 7.4), and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.

-

Slide Preparation: Mix 10 µL of cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a comet slide and allow to solidify on ice for 10 minutes.

-

Lysis: Immerse slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at 25 V (~0.7 V/cm) and 300 mA for 20 minutes at 4°C.

-

Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with 50 µL of SYBR Green I (or equivalent DNA stain) for 5 minutes in the dark.

-

Imaging: Visualize slides using a fluorescence microscope. Quantify DNA damage by measuring the tail moment using appropriate software.

6.2 Protocol for Target Identification via Click Chemistry

-

Cell Treatment: Culture A549 cells to ~80% confluency. Treat cells with 25 µM Hexanamide, 6-azido-N-(2-chloroethyl)- or DMSO vehicle for 4 hours.

-

Cell Lysis: Wash cells twice with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Click Reaction: To 1 mg of protein lysate, add the following click chemistry reagents: 100 µM alkyne-biotin probe, 1 mM CuSO4, 2 mM Tris(2-carboxyethyl)phosphine (TCEP), and 100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). Incubate at room temperature for 1 hour with gentle shaking.

-

Affinity Purification: Add 50 µL of pre-washed streptavidin-agarose beads to the reaction mixture. Incubate overnight at 4°C on a rotator.

-

Washing: Pellet the beads by centrifugation and wash three times with 1 mL of RIPA buffer, followed by two washes with 1 mL of 50 mM ammonium bicarbonate.

-

On-Bead Digestion: Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate. Reduce with 10 mM DTT at 56°C for 30 minutes. Alkylate with 55 mM iodoacetamide at room temperature in the dark for 20 minutes. Digest with 1 µg of sequencing-grade trypsin overnight at 37°C.

-

Mass Spectrometry: Collect the supernatant containing the digested peptides. Analyze the peptides by LC-MS/MS.

-

Data Analysis: Search the resulting spectra against a human protein database to identify proteins that were significantly enriched in the drug-treated sample compared to the DMSO control.

Conclusion and Future Directions

The dual-functionality of Hexanamide, 6-azido-N-(2-chloroethyl)- as both a DNA alkylating agent and a chemical probe presents a unique opportunity for cancer research. The proposed mechanism of action, centered on DNA damage-induced apoptosis, provides a strong rationale for its potential as a chemotherapeutic agent. The integral azido group allows for sophisticated chemical biology approaches to definitively identify its molecular targets and off-targets, which is a critical step in modern drug development. Future research should focus on validating this hypothetical mechanism through the experimental protocols outlined herein, exploring the structure-activity relationship of the hexanamide backbone, and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. nursingcenter.com [nursingcenter.com]

- 2. printtechhealthcare.com [printtechhealthcare.com]

- 3. Alkylating Agents – Callaix [callaix.com]

- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 7. The aromatic azido group in anti-cancer drug design: application in the development of novel lipophilic dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electronic Structure of the Azide Group in 3′-Azido-3′-deoxythymidine (AZT) Compared to Small Azide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. Click Chemistry – Med Chem 101 [medchem101.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-azido-N-(2-chloroethyl)hexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-azido-N-(2-chloroethyl)hexanamide, a novel compound with potential applications in drug development and chemical biology. Due to the limited direct literature on this specific molecule, this guide synthesizes information on its precursors, proposes a detailed synthetic route, and discusses its potential biological activities based on structurally related compounds.

Synthesis of Precursors and the Final Compound

The synthesis of 6-azido-N-(2-chloroethyl)hexanamide can be achieved in a multi-step process involving the preparation of two key precursors: 6-azidohexanoic acid and 2-chloroethylamine, followed by their coupling to form the final amide product.

Synthesis of 6-azidohexanoic acid

6-azidohexanoic acid is a valuable linker molecule in bioconjugation and click chemistry.[1][2][3] It can be synthesized from 6-bromohexanoic acid via a nucleophilic substitution reaction with sodium azide.

Experimental Protocol:

-

In a round-bottom flask, dissolve 6-bromohexanoic acid (e.g., 3.0 g, 15.4 mmol) in dimethylformamide (DMF, e.g., 10 mL).[4]

-

Add sodium azide (e.g., 2.0 g, 30.8 mmol) to the solution.[4]

-

Heat the reaction mixture to 85°C and stir for 3 hours.[4]

-

After cooling to room temperature, dilute the mixture with dichloromethane (DCM).

-

Extract the product with 0.1 N HCl.[4]

-

Dry the organic layer over sodium sulfate (Na2SO4) and concentrate under reduced pressure to obtain 6-azidohexanoic acid as a colorless oil.[4]

Synthesis of 2-chloroethylamine

2-chloroethylamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[5][6] It is commonly synthesized from ethanolamine.

Experimental Protocol:

-

In a reaction vessel, combine monoethanolamine hydrochloride with a solvent such as benzene and a catalytic amount of dimethylformamide (DMF).[5]

-

Heat the mixture.[5]

-

Slowly add thionyl chloride to the reaction mixture under controlled temperature conditions.[5]

-

After the reaction is complete, perform an aqueous workup.

-

Extract the 2-chloroethylamine hydrochloride from the aqueous phase.[5]

-

The hydrochloride salt can be neutralized to obtain the free amine before the subsequent coupling reaction.

Proposed Synthesis of 6-azido-N-(2-chloroethyl)hexanamide

The final step in the synthesis is the formation of an amide bond between the carboxylic acid group of 6-azidohexanoic acid and the amino group of 2-chloroethylamine. This can be achieved using a variety of coupling agents, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a common choice.

Proposed Experimental Protocol:

-

Dissolve 6-azidohexanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as EDC (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve 2-chloroethylamine (or its hydrochloride salt with the addition of a non-nucleophilic base like triethylamine to liberate the free amine) (1 equivalent) in the same solvent.

-

Slowly add the amine solution to the activated carboxylic acid solution.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 6-azido-N-(2-chloroethyl)hexanamide.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the precursors as found in the literature.

Table 1: Synthesis of 6-azidohexanoic acid

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 6-bromohexanoic acid | Sodium azide | DMF | 85°C | 3 h | 80% | [4] |

| 4-chlorobutylacetate | Sodium azide | DMF | 80°C | 16 h | 81% (for 4-azido-1-butylacetate) | [5] |

Table 2: Synthesis of 2-chloroethylamine hydrochloride

| Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |

| Monoethanolamine hydrochloride | Thionyl chloride | Benzene/DMF | Controlled temperature | Good purity | [5] |

| 2-hydroxyethylamine hydrochloride | Thionyl chloride | Aliphatic carboxylic acids | - | High | [6] |

| Ethanolamine | Hydrogen chloride | Organic acid catalyst | 80–100°C, 4–6 h | ≥95% | [4] |

Visualizations

Experimental Workflow

Caption: Proposed synthetic workflow for 6-azido-N-(2-chloroethyl)hexanamide.

Potential Mechanism of Action

Caption: Potential dual mechanism of action for 6-azido-N-(2-chloroethyl)hexanamide.

Potential Biological Activity and Applications

While no biological data exists for 6-azido-N-(2-chloroethyl)hexanamide, its structural components suggest potential therapeutic applications.

Anticancer Activity

The N-(2-chloroethyl)amide moiety is a key pharmacophore in many nitrogen mustard alkylating agents used in cancer chemotherapy.[7] These compounds exert their cytotoxic effects by forming covalent bonds with DNA, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[7] Several studies have reported the antineoplastic activity of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl (CNC)]-aminoacid amides.[8] Therefore, 6-azido-N-(2-chloroethyl)hexanamide is a candidate for investigation as a potential anticancer agent.

Dual-Functionality: A "Clickable" Alkylating Agent

The presence of the terminal azide group provides a "handle" for bioorthogonal "click chemistry" reactions.[3] This opens up several possibilities for advanced drug development strategies:

-

Targeted Drug Delivery: The azide group could be used to conjugate the molecule to a tumor-targeting ligand (e.g., an antibody or a peptide) to increase its therapeutic index.

-

Mechanism of Action Studies: The azide can be "clicked" with a fluorescent alkyne probe to visualize the distribution of the drug within cells and tissues.

-

Combination Therapy: The molecule could be used as a bifunctional agent, where the chloroethylamide part provides the cytotoxic effect, and the azide allows for the attachment of another therapeutic agent or a diagnostic marker.

Other Potential Activities

Organic azides have been reported to possess a wide range of biological activities, including antibacterial and antiviral properties.[9] For instance, the well-known antiviral drug Zidovudine (AZT) is an azide-containing compound.[10] Therefore, it is plausible that 6-azido-N-(2-chloroethyl)hexanamide could exhibit a broader spectrum of biological activities beyond its potential as an anticancer agent.

Conclusion

6-azido-N-(2-chloroethyl)hexanamide is a novel, synthetically accessible molecule that combines a cytotoxic N-(2-chloroethyl)amide warhead with a versatile azido handle for bioorthogonal chemistry. While experimental data on this specific compound is currently lacking, the established biological activities of its constituent moieties make it a highly promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. The proposed synthetic route is straightforward and utilizes readily available starting materials. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to explore its potential as a next-generation therapeutic or chemical biology tool.

References

- 1. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

- 2. exsyncorp.com [exsyncorp.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

- 7. New Di-(β-chloroethyl)-α-amides on N-(meta-Acylamino-benzoyl)-D,L-aminoacid Supports with Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antineoplastic activity of esters and amides of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-aminoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US6949521B2 - Therapeutic azide compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Hexanamide, 6-azido-N-(2-chloroethyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Hexanamide, 6-azido-N-(2-chloroethyl)-, a molecule of interest for potential applications in drug development and chemical biology. Due to the limited availability of experimental data for this specific compound, this guide combines the sparse existing information with predicted data derived from computational models and established principles of organic chemistry. It includes a summary of its chemical identity, predicted physicochemical parameters, proposed synthetic and analytical methodologies, and a discussion of its potential, yet unconfirmed, biological relevance. This document aims to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Chemical Identity and Structure

Hexanamide, 6-azido-N-(2-chloroethyl)- is a bifunctional organic molecule incorporating an azido group, a chloroethyl amide moiety, and a hexanamide backbone. The presence of these reactive groups suggests its potential as a chemical probe or a precursor for more complex molecular architectures.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 1445799-87-0 | |

| Molecular Formula | C8H15ClN4O | |

| Molecular Weight | 218.68 g/mol | |

| Canonical SMILES | C(CCN(C(=O)CCCCC[N+]#[N-]))Cl | (Predicted) |

| InChI Key | (Predicted) | (Predicted) |

| IUPAC Name | 6-azido-N-(2-chloroethyl)hexanamide | (Systematic) |

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the following physicochemical properties have been predicted using computational methods. These values should be considered estimates and require experimental validation.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method/Notes |

| Melting Point | Not available | Requires experimental determination. |

| Boiling Point | Not available | Likely to decompose upon heating due to the azide group. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Based on the structure's organic character. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Estimated based on similar structures. |

| pKa | Amide N-H proton is weakly acidic (pKa ~17). | General value for secondary amides. |

Proposed Experimental Protocols

The following sections outline plausible experimental procedures for the synthesis and analysis of Hexanamide, 6-azido-N-(2-chloroethyl)-. These are based on established organic chemistry methodologies and have not been experimentally validated for this specific compound.

Synthetic Protocol: Amide Coupling

A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine using a suitable coupling agent.

3.1.1. Materials and Reagents

-

6-azidohexanoic acid

-

2-chloroethylamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

3.1.2. Reaction Procedure

-

To a solution of 6-azidohexanoic acid (1 equivalent) in anhydrous DCM, add the coupling agent (e.g., DCC, 1.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, neutralize 2-chloroethylamine hydrochloride (1.2 equivalents) with TEA (1.5 equivalents) in anhydrous DCM.

-

Add the neutralized 2-chloroethylamine solution to the activated carboxylic acid mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

-

Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired product.

Caption: Proposed workflow for the synthesis of Hexanamide, 6-azido-N-(2-chloroethyl)-.

Analytical Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups of the hexanamide chain, the N-CH2-CH2-Cl moiety, and the terminal CH2 adjacent to the azide group. The chemical shifts will be influenced by the neighboring functional groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the alkyl chain, and the carbons of the chloroethyl group.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups:

-

Azide (N₃) stretch: A strong, sharp peak is expected in the range of 2100-2260 cm⁻¹.

-

Amide C=O stretch: A strong absorption should appear around 1630-1680 cm⁻¹.

-

Amide N-H bend: A peak in the region of 1510-1570 cm⁻¹ is anticipated.

-

C-H stretches: Aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.

-

C-Cl stretch: A weaker absorption in the fingerprint region (600-800 cm⁻¹) may be present.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques should show a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for azides involve the loss of N₂. Amides typically fragment at the C-N bond and adjacent C-C bonds.

Potential Biological Activity and Signaling Pathways (Hypothetical)

Currently, there is no published data on the biological activity of Hexanamide, 6-azido-N-(2-chloroethyl)-. However, the presence of the N-(2-chloroethyl)amide moiety is a structural alert. This group is found in nitrogen mustards, a class of alkylating agents used in chemotherapy. These agents can form highly reactive aziridinium ions that alkylate nucleophilic sites on biomolecules, particularly DNA, leading to cytotoxicity.

The azide group can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality would allow for the conjugation of the molecule to other entities, such as fluorescent dyes, affinity tags, or biomolecules, for use as a chemical probe.

Given these features, a hypothetical screening workflow could be envisioned to explore its potential as a cytotoxic agent and a chemical biology tool.

Caption: Hypothetical logical workflow for investigating the biological potential of the title compound.

Conclusion

Hexanamide, 6-azido-N-(2-chloroethyl)- represents a molecule with interesting structural features that suggest potential for further investigation in medicinal chemistry and chemical biology. This technical guide has consolidated the limited available information and provided a framework of predicted properties and plausible experimental approaches. It is imperative that the proposed synthetic and analytical methods, as well as any biological studies, are experimentally validated. This document should serve as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and related compounds.

In-depth Technical Guide: Hexanamide, 6-azido-N-(2-chloroethyl)- (CAS 1445799-87-0)

Disclaimer: Publicly available information on Hexanamide, 6-azido-N-(2-chloroethyl)- (CAS 1445799-87-0) is limited. This guide compiles the available data and provides context based on related compounds. Detailed experimental protocols, extensive quantitative data, and specific biological pathway information for this particular molecule are not readily accessible in scientific literature or public databases.

Introduction

Hexanamide, 6-azido-N-(2-chloroethyl)- is a chemical compound with the CAS number 1445799-87-0. Its structure combines a hexanamide backbone with two key functional groups: a terminal azide (-N₃) and an N-(2-chloroethyl) substituent. The presence of the azide group makes it a potential candidate for bioorthogonal chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The chloroethyl group is a reactive moiety known to participate in alkylation reactions, suggesting potential applications as a covalent modifier of biological macromolecules. This technical guide aims to provide a comprehensive overview of the available information on this compound.

Chemical and Physical Properties

Based on its chemical name and CAS number, the fundamental properties of Hexanamide, 6-azido-N-(2-chloroethyl)- have been identified.

| Property | Value | Source |

| CAS Number | 1445799-87-0 | [1] |

| Molecular Formula | C₈H₁₅ClN₄O | [1] |

| Molecular Weight | 218.68 g/mol | [1] |

Further quantitative data such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not available in the public domain.

Synthesis

A detailed, validated experimental protocol for the synthesis of Hexanamide, 6-azido-N-(2-chloroethyl)- is not published. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The general approach would likely involve the amidation of 6-azidohexanoic acid with 2-chloroethylamine.

Proposed Synthetic Pathway:

The synthesis could be envisioned as a two-step process starting from 6-bromohexanoic acid:

-

Azidation: Conversion of 6-bromohexanoic acid to 6-azidohexanoic acid via nucleophilic substitution with sodium azide.

-

Amide Coupling: Activation of the carboxylic acid of 6-azidohexanoic acid followed by coupling with 2-chloroethylamine.

References

November 2025

Abstract

This technical guide provides a comprehensive overview of 6-azido-N-(2-chloroethyl)hexanamide, a bifunctional compound featuring a DNA alkylating nitrogen mustard moiety and a versatile azide group for bioorthogonal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and structurally related molecules. We present detailed experimental protocols for the synthesis of the title compound and its precursors, a summary of the biological activity of related nitrogen mustards, and a discussion of the utility of the azide functionality in modern drug discovery. This guide also includes quantitative data on the cytotoxicity of analogous compounds and detailed methodologies for key biological assays.

Introduction

6-azido-N-(2-chloroethyl)hexanamide is a novel chemical entity that combines two powerful functionalities in a single molecule: a cytotoxic N-(2-chloroethyl)amide group, characteristic of nitrogen mustard alkylating agents, and a terminal azide group. Nitrogen mustards are a well-established class of anticancer agents that exert their cytotoxic effects by forming covalent adducts with DNA, leading to interstrand cross-links and subsequent cell death.[1][2] The azide moiety, on the other hand, is a key functional group in "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific labeling and conjugation of molecules in complex biological systems.[3][4]

The dual nature of 6-azido-N-(2-chloroethyl)hexanamide makes it a promising tool for a variety of applications in drug development and chemical biology. The nitrogen mustard component can be utilized for its therapeutic potential as a cytotoxic agent, while the azide handle allows for the attachment of various molecular probes, such as fluorescent dyes, affinity tags, or drug delivery vehicles. This enables detailed studies of the compound's mechanism of action, cellular localization, and target engagement. Furthermore, the hexanamide linker provides a degree of lipophilicity that may influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will delve into the synthetic pathways to access 6-azido-N-(2-chloroethyl)hexanamide and its key intermediates, provide an overview of the known biological activities of related compounds, and present detailed experimental protocols for its synthesis and biological evaluation.

Synthesis of 6-azido-N-(2-chloroethyl)hexanamide and Related Compounds

The synthesis of 6-azido-N-(2-chloroethyl)hexanamide can be achieved through a straightforward two-step process, starting from commercially available 6-bromohexanoic acid. The first step involves the conversion of the bromo-acid to the corresponding azido-acid, followed by the coupling of the resulting 6-azidohexanoic acid with 2-chloroethylamine.

Synthesis of 6-azidohexanoic acid

The synthesis of 6-azidohexanoic acid from 6-bromohexanoic acid is a well-established procedure. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 6-azidohexanoic acid

-

Materials:

-

6-Bromohexanoic acid

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

0.1 N Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 6-bromohexanoic acid (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (2.0 eq) to the solution.

-

Heat the reaction mixture to 85 °C and stir for 3 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash with 0.1 N HCl.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 6-azidohexanoic acid as a colorless oil. The product can be used in the next step without further purification.[5]

-

Synthesis of 6-azido-N-(2-chloroethyl)hexanamide

The final step in the synthesis is the coupling of 6-azidohexanoic acid with 2-chloroethylamine. This amide bond formation can be efficiently achieved using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[6][7]

Experimental Protocol: Synthesis of 6-azido-N-(2-chloroethyl)hexanamide

-

Materials:

-

6-azidohexanoic acid

-

2-chloroethylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 6-azidohexanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.

-

In a separate flask, dissolve 2-chloroethylamine hydrochloride (1.1 eq) in DCM or DMF and add TEA or DIPEA (1.2 eq) to neutralize the hydrochloride salt.

-

Add the solution of 2-chloroethylamine to the activated 6-azidohexanoic acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-azido-N-(2-chloroethyl)hexanamide.

-

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The presence of the azido group can be confirmed by the characteristic chemical shifts of the adjacent methylene protons.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the target molecule.[8][9][10][11]

Biological Activity and Applications

The bifunctional nature of 6-azido-N-(2-chloroethyl)hexanamide opens up a wide range of potential applications in cancer research and drug development.

DNA Alkylation and Cytotoxicity

The N-(2-chloroethyl)amide moiety is a classic nitrogen mustard pharmacophore known to alkylate DNA, primarily at the N7 position of guanine residues.[6][12] This can lead to the formation of monoadducts and, more importantly, interstrand cross-links, which are highly cytotoxic and form the basis of the anticancer activity of many clinically used drugs.[12][13] The cytotoxicity of nitrogen mustards is generally correlated with their ability to form these interstrand cross-links.[14]

Table 1: Cytotoxicity of Representative Nitrogen Mustard Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chlorambucil | MCF-7 (Breast) | 29.14 | [2] |

| Melphalan | K562 (Leukemia) | ~1 | [15] |

| Bendamustine | Various | >50 | [15] |

| Nitrogen Mustard-linked Chalcone (5e) | K562 (Leukemia) | 2.55 | [2] |

| Nitrogen Mustard-linked Chalcone (5k) | K562 (Leukemia) | 0.61 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, K562, A549)

-

Complete cell culture medium

-

96-well plates

-

6-azido-N-(2-chloroethyl)hexanamide and related compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Plate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Bioorthogonal Chemistry and "Click" Applications

The terminal azide group of 6-azido-N-(2-chloroethyl)hexanamide allows for its conjugation to a wide variety of molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, specific, and can be performed under biocompatible conditions.[16]

Potential "Click" Applications:

-

Fluorescent Labeling: Attachment of a fluorescent dye to track the cellular uptake and subcellular localization of the compound.

-

Affinity Tagging: Conjugation to a biotin or other affinity tag for the identification of cellular binding partners and targets.

-

Drug Delivery: Linking to a targeting ligand (e.g., an antibody or peptide) to enhance delivery to specific cell types.

-

PROTAC Development: Incorporation into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

6-azido-N-(2-chloroethyl)hexanamide

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Aqueous buffer (e.g., PBS) or a mixture of water and an organic solvent (e.g., DMSO, t-BuOH)

-

-

Procedure:

-

Prepare stock solutions of all reagents.

-

In a reaction vial, combine the azido-compound and the alkyne-compound in the desired solvent.

-

Add the copper(II) sulfate and the ligand.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

-

Purify the product using appropriate chromatographic techniques.[5]

-

Signaling Pathways and Experimental Workflows

The biological activity of 6-azido-N-(2-chloroethyl)hexanamide is expected to be primarily mediated by its ability to induce DNA damage, which in turn can activate various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Diagram 1: Proposed Mechanism of Action and Cellular Response

Caption: Proposed mechanism of action of 6-azido-N-(2-chloroethyl)hexanamide.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of the title compound.

Conclusion

6-azido-N-(2-chloroethyl)hexanamide represents a valuable molecular tool for researchers in the field of cancer biology and drug discovery. Its bifunctional nature allows for the simultaneous investigation of cytotoxic effects and the application of powerful bioorthogonal chemistry techniques. The synthetic route is accessible, and the methodologies for its biological evaluation are well-established. This guide provides the necessary information for the synthesis, characterization, and preliminary biological assessment of this and related compounds, paving the way for further exploration of their therapeutic and research potential. The ability to attach various probes and delivery systems via the azide handle offers exciting possibilities for the development of next-generation targeted therapies and diagnostic agents.

References

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. broadpharm.com [broadpharm.com]

- 5. confluore.com [confluore.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. veeprho.com [veeprho.com]

- 9. anaxlab.com [anaxlab.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. tools.thermofisher.com [tools.thermofisher.com]

Presumptive Safety and Handling Guide for Hexanamide, 6-azido-N-(2-chloroethyl)-

Disclaimer: This document is an in-depth technical guide compiled from publicly available safety data for structurally related compounds and functional groups. No specific safety data sheet (SDS) was found for "Hexanamide, 6-azido-N-(2-chloroethyl)-". This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a formal SDS. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Executive Summary

Hexanamide, 6-azido-N-(2-chloroethyl)- is a complex organic molecule incorporating two highly reactive functional groups: a terminal azide (-N₃) and an N-(2-chloroethyl) amide. These moieties confer a dual hazard profile, combining the potential for explosive decomposition characteristic of organic azides with the cytotoxic, mutagenic, and carcinogenic properties of alkylating agents similar to nitrogen mustards. This guide provides a presumptive safety profile, outlining the potential hazards, recommended handling procedures, and emergency protocols based on the known chemistry of these functional groups. All quantitative data is extrapolated and should be treated as illustrative.

Presumptive Hazard Identification and Classification

Based on its constituent functional groups, Hexanamide, 6-azido-N-(2-chloroethyl)- is presumed to possess the following hazards:

-

Explosive Potential: The presence of the azido group suggests a risk of explosive decomposition when subjected to heat, shock, friction, or light.[1][2]

-

High Acute Toxicity: Both the azide and N-(2-chloroethyl) groups contribute to high presumed toxicity if inhaled, ingested, or absorbed through the skin.[1][3][4] The azide ion is a known metabolic inhibitor, with toxicity comparable to cyanide, while N-chloroethyl compounds are potent vesicants and alkylating agents.[4][5][6]

-

Corrosive/Irritant: N-(2-chloroethyl) compounds are known to cause severe burns to the skin, eyes, and respiratory tract.[5][6][7]

-

Carcinogenicity, Mutagenicity, and Genotoxicity: The N-(2-chloroethyl) moiety is a known alkylating agent, which can modify DNA, leading to mutations and potentially cancer.[8][9][10] This compound should be handled as a suspected human carcinogen and mutagen.

Structural Hazard Analysis

The stability of organic azides can be estimated using general rules. For Hexanamide, 6-azido-N-(2-chloroethyl)- (C₈H₁₅ClN₄O):

-

Carbon to Nitrogen Ratio (C/N): The molecule has 8 carbon atoms and 4 nitrogen atoms. The ratio (NC / NN) is 8 / 4 = 2. Organic azides with a C/N ratio between 1 and 3 can often be synthesized but should be handled with extreme care and stored under controlled conditions.[2]

-

Rule of Six: This rule suggests there should be at least six carbon atoms per energetic group (like an azide). In this molecule, there are 8 carbons for one azide group, which suggests it may have moderate stability but does not eliminate the explosive hazard.[2]

Quantitative Hazard Data (Illustrative)

The following table summarizes potential quantitative data based on analogous compounds. Note: These values are estimates and have not been experimentally determined for Hexanamide, 6-azido-N-(2-chloroethyl)-.

| Parameter | Presumed Value/Classification | Reference Compounds |

| LD₅₀ (Oral, Rat) | < 50 mg/kg (Category 1/2) | Sodium Azide (27 mg/kg), Nitrogen Mustards |

| Explosive Properties | Potentially explosive with heat, shock, or friction. | Low molecular weight organic azides[11] |

| Skin Corrosion/Irritation | Category 1: Causes severe skin burns and eye damage. | Bis(2-chloroethyl)amine, Tris(2-chloroethyl)amine[6][7] |

| Carcinogenicity | Category 1B or 2: Suspected of causing cancer. | Alkylating agents, Nitrogen mustards[8][12] |

| Mutagenicity | Category 1B or 2: May cause genetic defects. | Alkylating agents[8] |

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Operating Procedure for Handling

This protocol outlines the minimum requirements for handling Hexanamide, 6-azido-N-(2-chloroethyl)-.

-

Controlled Area: All work must be conducted in a designated area within a certified chemical fume hood. The area should be clearly marked with warning signs indicating the presence of a highly toxic and potentially explosive substance.[1]

-

Personal Protective Equipment (PPE):

-

Body: Flame-resistant lab coat over a long-sleeved garment.

-

Hands: Double-gloving with a chemical-resistant outer glove (e.g., butyl rubber) and a nitrile inner glove.

-

Eyes/Face: Chemical splash goggles and a full-face shield.[1]

-

-

Engineering Controls:

-

Work Practices:

-

Never work alone.[1]

-

Use the smallest possible quantities.[1]

-

Avoid heating the compound unless part of a carefully controlled and shielded procedure.

-

Do not use ground glass joints, which can create friction.[1]

-

Avoid contact with incompatible materials: heavy metals, acids, halogenated solvents (e.g., dichloromethane, chloroform), and strong oxidizing agents.[2][11][13]

-

-

Storage:

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

-

Spill: Evacuate the area. Do not attempt to clean up without appropriate training and PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect into a designated, labeled waste container.

Waste Disposal Protocol

-

Deactivation (Azide Moiety): Due to the explosive hazard, the azide group should ideally be chemically converted to a more stable form (e.g., an amine via reduction) before disposal. This should be done as part of the experimental workup.

-

Collection: All waste containing this compound (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container.[2]

-

Compatibility: Do NOT mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Do not store in metal containers.

Visualizations: Pathways and Workflows

Presumptive Cellular Mechanism of Action

The N-(2-chloroethyl) group is a classic alkylating agent. It is presumed to undergo an intramolecular cyclization to form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to DNA damage, cross-linking, and ultimately, cell death (apoptosis) or mutagenesis.

Caption: Presumed cytotoxic signaling pathway via DNA alkylation.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely conducting an experiment with Hexanamide, 6-azido-N-(2-chloroethyl)-.

Caption: Logical workflow for safe experimentation.

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. chemistry.unm.edu [chemistry.unm.edu]

- 4. research.wayne.edu [research.wayne.edu]

- 5. ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE [chemicalsafety.ilo.org]

- 6. TRIS(2-CHLOROETHYL)AMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Bis(2-chloroethyl)amine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 8. The biology of alkylating-agent cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 10. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 11. ucd.ie [ucd.ie]

- 12. N-Nitrosobis(2-chloroethyl)amine | C4H8Cl2N2O | CID 45205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

A Comprehensive Technical Guide to the Safe Handling and Storage of 6-azido-N-(2-chloroethyl)hexanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on the known hazards of the functional groups present in 6-azido-N-(2-chloroethyl)hexanamide. All laboratory work should be conducted in accordance with a site-specific risk assessment and under the guidance of established institutional safety protocols.

Introduction

6-azido-N-(2-chloroethyl)hexanamide is a bifunctional organic compound containing both an azide and a chloroethylamide moiety. The presence of these two functional groups necessitates careful handling and storage procedures due to the potential for explosive decomposition of the azide group and the alkylating, and therefore potentially toxic, nature of the chloroethylamide group. This guide provides a detailed overview of the best practices for the safe management of this compound in a research and development setting.

Hazard Identification and Risk Assessment

The primary hazards associated with 6-azido-N-(2-chloroethyl)hexanamide stem from its constituent functional groups:

-

Organic Azide: Organic azides are known to be energetic materials that can decompose explosively when subjected to heat, shock, friction, or light.[1][2] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms.[1][2]

-

N-(2-chloroethyl)amide: This functional group is a type of nitrogen mustard analogue. Chloroethylamines are known alkylating agents, which can be toxic and may have mutagenic or carcinogenic properties.[3] They can cause severe skin and eye damage.[3]

A thorough risk assessment should be performed before any work is initiated with this compound.

Stability Assessment of the Azide Group

Two common rules of thumb for assessing the stability of organic azides are the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".[1]

For 6-azido-N-(2-chloroethyl)hexanamide (C8H15ClN4O):

-

Number of Carbon atoms (C): 8

-

Number of Nitrogen atoms (N): 4 (3 in the azide group, 1 in the amide)

-

Number of Oxygen atoms (O): 1

C/N Ratio Calculation: A common guideline for azide stability is that the number of nitrogen atoms should not exceed the number of carbon atoms.[1] A more conservative approach uses the formula (NC + NO) / NN.[4][5]

-

(Number of Carbons + Number of Oxygens) / Number of Nitrogens = (8 + 1) / 4 = 2.25

Rule of Six: This rule suggests that there should be at least six carbon atoms (or other atoms of similar size) for each energetic group (like an azide) to provide sufficient dilution and render the compound relatively safe.[1] In this molecule, there are 8 carbons and 1 oxygen for one azide group, which satisfies this rule.

Based on these assessments, 6-azido-N-(2-chloroethyl)hexanamide is likely to be handleable in small quantities with appropriate precautions. However, it should still be treated as a potentially explosive substance.

Personal Protective Equipment (PPE)

Due to the dual hazards of potential explosion and toxicity, a stringent PPE protocol is mandatory.

| PPE Item | Specification | Rationale |

| Eye Protection | Safety glasses with side shields and a face shield, or a blast shield. | Protects against splashes and potential explosive decomposition.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | Protects against skin absorption of the toxic chloroethylamide.[6] |

| Body Protection | Flame-resistant lab coat. | Provides a barrier against splashes and in case of a fire. |

| Respiratory Protection | To be used in a certified chemical fume hood. | Prevents inhalation of any volatile compound or aerosols. |

Handling Procedures

All work with 6-azido-N-(2-chloroethyl)hexanamide must be conducted in a well-ventilated chemical fume hood, behind a blast shield.[4]

General Handling

-

Work in small quantities: Only the minimum required amount of the compound should be used for any experiment.

-

Avoid heat, friction, and shock: Do not heat the compound unless absolutely necessary and with appropriate safety measures. Avoid grinding or sonicating the solid material.[7]

-

Use appropriate tools: Do not use metal spatulas or tools that could generate a spark or form shock-sensitive metal azides.[1][4] Use plastic or wood spatulas.

-

Avoid incompatible materials: Keep the compound away from strong acids, strong oxidizing agents, and heavy metals.[1][8] Reaction with acids can produce highly toxic and explosive hydrazoic acid.[1][2]

-

Solvent selection: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane and triazidomethane, respectively.[1][2]

Experimental Workflow

Caption: General laboratory workflow for handling 6-azido-N-(2-chloroethyl)hexanamide.

Storage

Proper storage is critical to maintain the stability of 6-azido-N-(2-chloroethyl)hexanamide and prevent accidents.

| Storage Parameter | Recommendation |

| Temperature | Store at or below room temperature, with refrigeration (-18°C) being preferable for long-term storage.[1][2] |

| Light | Protect from light by storing in an amber vial or a light-blocking container.[1] |

| Container | Store in a tightly sealed container. Avoid ground glass joints.[4] |

| Location | Store in a designated, well-ventilated area away from incompatible materials. Do not store on metal shelves.[7][9] |

| Labeling | Clearly label the container with the compound name, date received/synthesized, and appropriate hazard warnings (e.g., "Explosive," "Toxic"). |

Spill and Emergency Procedures

Spill Response

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material using non-sparking tools into a designated waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill:

-

Evacuate the laboratory immediately.[10]

-

Alert institutional safety personnel.

-

Prevent re-entry to the area.

-

Emergency Procedures

Caption: Decision tree for emergency response to incidents involving the compound.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

Azide-containing waste must be handled with extreme care and segregated from other waste streams.[1]

-

Segregation: Collect all waste containing 6-azido-N-(2-chloroethyl)hexanamide in a clearly labeled, dedicated container. Do not mix with acidic waste.[1]

-

Decomposition/Quenching: Before disposal, it is best practice to chemically destroy the azide functionality. A common method involves treatment with an aqueous solution of sodium nitrite followed by slow acidification with acetic acid.[11] This should only be performed by trained personnel following a validated standard operating procedure.

-

Final Disposal: Dispose of the quenched waste and any contaminated materials through the institution's hazardous waste program. Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[6]

Conclusion

6-azido-N-(2-chloroethyl)hexanamide presents significant but manageable hazards. By understanding the risks associated with its azide and chloroethylamide functionalities and adhering to the strict handling, storage, and disposal protocols outlined in this guide, researchers can work with this compound in a safe and controlled manner. A culture of safety, centered on thorough risk assessment and procedural diligence, is paramount.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. scribd.com [scribd.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. uvic.ca [uvic.ca]

- 8. research.uga.edu [research.uga.edu]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. cmu.edu [cmu.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicological Information for Hexanamide, 6-azido-N-(2-chloroethyl)-

Disclaimer: No direct toxicological studies for Hexanamide, 6-azido-N-(2-chloroethyl)- (CAS No. 1445799-87-0) are publicly available. This guide provides a toxicological assessment based on data from structurally related compounds, including organic azides, N-chloroethyl compounds, and hexanamide. The information presented herein is for research and informational purposes only and should be interpreted with caution. All handling of this and related compounds should be performed by trained professionals with appropriate safety measures in place.

Executive Summary

Hexanamide, 6-azido-N-(2-chloroethyl)- is a complex organic molecule containing three key functional groups that are known to impart significant toxicological properties: an azido group, an N-chloroethyl group, and a hexanamide backbone. Based on the toxicological profiles of related compounds, it is anticipated that this molecule will exhibit high acute toxicity, potential for explosive instability, and possible mutagenic and carcinogenic properties. This document summarizes the available toxicological data for these related compounds to provide a comprehensive, albeit inferred, safety profile for Hexanamide, 6-azido-N-(2-chloroethyl)-.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1445799-87-0 | [1] |

| Molecular Formula | C8H15ClN4O | [1] |

| Molecular Weight | 218.68 g/mol | [1] |

| Appearance | Not available (Hexanamide is an off-white solid) | [2] |

| Solubility | Not available (Hexanamide has no available data on water solubility) | [2] |

Toxicological Data Summary

The following tables summarize the toxicological data for compounds structurally related to Hexanamide, 6-azido-N-(2-chloroethyl)-.

Table 1: Acute Toxicity Data for Related Compounds

| Compound | Route of Exposure | Species | LD50/LC50 | Classification | Source |

| Sodium Azide | Oral | Mouse | 22 mg/kg | Highly Toxic | [3] |

| N-(2-chloroethyl)-N-ethylaniline | Dermal | Rabbit | 200 mg/kg (all animals died) | Toxic | [4] |

| Hexanamide | Oral | Not specified | Category 4 | Harmful if swallowed | [2] |

Table 2: Other Toxicological Endpoints for Related Compounds

| Compound | Endpoint | Result | Classification | Source |

| Sodium Azide | Mechanism of Toxicity | Inhibits cytochrome oxidase, similar to cyanide | Highly Toxic | [5] |

| N-Ethyl-N-chloroethyl-3-toluidine | Skin Irritation | Causes skin irritation | Irritant | [6] |

| N-Ethyl-N-chloroethyl-3-toluidine | Eye Irritation | Causes serious eye irritation | Irritant | [6] |

| Hexanamide | Skin Corrosion/Irritation | Category 2 | Irritant | [2] |

| Hexanamide | Serious Eye Damage/Irritation | Category 2 | Irritant | [2] |

| Hexanamide | STOT-Single Exposure | Category 3 (May cause respiratory irritation) | Irritant | [2] |

| N-Ethyl-N-chloroethyl-3-toluidine | Mutagenicity | Induces DNA damage | Suspected Mutagen | [6] |

Inferred Toxicological Profile for Hexanamide, 6-azido-N-(2-chloroethyl)-

Based on the data from structurally similar compounds, the toxicological profile of Hexanamide, 6-azido-N-(2-chloroethyl)- can be inferred as follows:

-

Acute Toxicity: The presence of the azido and N-chloroethyl groups suggests a high potential for acute toxicity via oral, dermal, and inhalation routes. The toxicity is likely to be comparable to or greater than that of sodium azide and N-chloroethyl compounds.

-

Irritation and Corrosivity: The N-chloroethyl moiety suggests that the compound may be a skin and eye irritant.[6] The hexanamide backbone also contributes to this, with hexanamide itself being classified as a skin and eye irritant.[2]

-

Genotoxicity and Carcinogenicity: N-chloroethyl compounds are known to be alkylating agents, which can cause DNA damage and are often associated with mutagenicity and carcinogenicity.[6] Therefore, Hexanamide, 6-azido-N-(2-chloroethyl)- should be handled as a potential mutagen and carcinogen.

-

Explosive Hazard: Organic azides can be heat and shock sensitive, with the potential for explosive decomposition.[7] The stability of organic azides is often evaluated by the carbon-to-nitrogen ratio; compounds with a higher proportion of nitrogen are more likely to be explosive.[8] Given the presence of four nitrogen atoms in the azido group, this compound should be handled with extreme caution and stored away from heat, light, pressure, and shock.[7]

-

Mechanism of Action: The toxicity of the azido group is known to involve the inhibition of iron-containing respiratory enzymes like cytochrome oxidase, leading to cellular hypoxia.[5] The N-chloroethyl group likely acts as an alkylating agent, causing cellular damage through covalent bonding to macromolecules like DNA.

Experimental Protocols

As no specific studies have been conducted on Hexanamide, 6-azido-N-(2-chloroethyl)-, this section outlines general experimental protocols for assessing the key toxicological endpoints of a novel chemical compound.

Acute Oral Toxicity (OECD TG 423)

-

Test Animals: Female rats, typically nulliparous and non-pregnant, are used.

-

Dosage: A starting dose of 300 mg/kg body weight is administered to a group of three animals.

-

Administration: The test substance is administered orally by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD50 is estimated based on the observed mortality.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431)

-

Test System: A commercially available reconstructed human epidermis model is used.

-

Application: The test chemical is applied topically to the epidermis model.

-

Exposure: The exposure time is typically 3 minutes and 1 hour.

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

Classification: A chemical is identified as corrosive if the mean tissue viability after exposure is below a certain threshold.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).

-

Exposure: The bacteria are exposed to various concentrations of the test substance.

-

Scoring: The number of revertant colonies is counted.

-

Interpretation: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.

Visualizations

Diagram 1: General Workflow for In Vitro Toxicological Assessment

References

- 1. Hexanamide, 6-azido-N-(2-chloroethyl)- | CAS#:1445799-87-0 | Chemsrc [chemsrc.com]

- 2. fishersci.be [fishersci.be]

- 3. researchgate.net [researchgate.net]

- 4. N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

Determining the Solubility of 6-azido-N-(2-chloroethyl)hexanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals